4-Methyl-6-oxopiperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

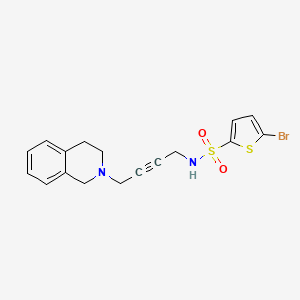

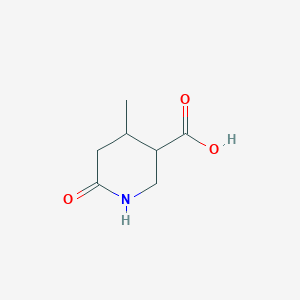

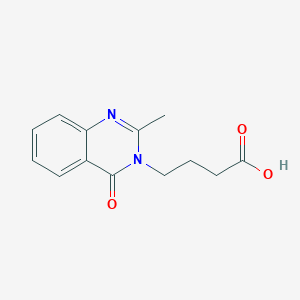

4-Methyl-6-oxopiperidine-3-carboxylic acid is a chemical compound with the CAS Number: 1537833-71-8 . It has a molecular weight of 157.17 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 4-methyl-6-oxopiperidine-3-carboxylic acid . Its InChI code is 1S/C7H11NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) .Physical And Chemical Properties Analysis

4-Methyl-6-oxopiperidine-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 157.17 .Wissenschaftliche Forschungsanwendungen

Assay in Fermentation Processes

One of the applications involves the assay of 6-oxopiperidine-2-carboxylic acid (a structurally related compound) in fermentations of Penicillium chrysogenum PQ-96, which plays a role in penicillin G biosynthesis. The accumulation of this compound during fermentation processes indicates its potential as a biochemical marker or as a substrate in biosynthetic pathways (Kurz↦kowski et al., 1990).

Reversion of l-Lysine Inhibition of Penicillin G Biosynthesis

Another study highlighted the role of 6-oxopiperidine-2-carboxylic acid in reversing the l-lysine inhibition of penicillin G production by Penicillium chrysogenum PQ-96. This finding suggests its use in optimizing antibiotic production, demonstrating the compound's relevance in industrial microbiology and pharmaceutical manufacturing (Kurz↦kowski et al., 1990).

Material Science and Biochemistry Applications

In the field of material science and biochemistry, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, has been identified as an effective β-turn and 310/α-helix inducer in peptides. This compound also serves as an electron spin resonance probe and fluorescence quencher, highlighting its utility in studying peptide structures and dynamics (Toniolo et al., 1998).

Synthesis of Biologically Active Compounds

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds with a chiral 3-benzylpiperidine backbone, demonstrates the compound's application in synthesizing biologically active molecules. This process, which utilizes phase-transfer catalysts, underscores the significance of 4-Methyl-6-oxopiperidine-3-carboxylic acid derivatives in medicinal chemistry (Wang et al., 2018).

Reactive Intermediates in Peptide Synthesis

Furthermore, the study of reactive intermediates in peptide synthesis, particularly those derived from urethane-protected amino acids, showcases the role of 4-Methyl-6-oxopiperidine-3-carboxylic acid derivatives in understanding and optimizing peptide assembly processes. This research provides insights into the mechanisms of peptide bond formation and stabilization, crucial for developing synthetic peptides and proteins (Crisma et al., 1997).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-methyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-6(9)8-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRKUCVVHWIVBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NCC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-6-oxopiperidine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2748602.png)

![2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2748604.png)

![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)

![4-chloro-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2748607.png)

![Ethyl 4-oxo-3-phenyl-5-(2-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2748609.png)

![N-[(4-Methoxy-2-oxo-1H-pyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2748612.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2748619.png)